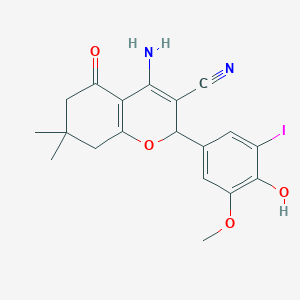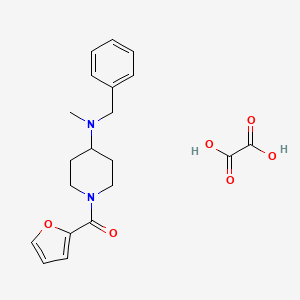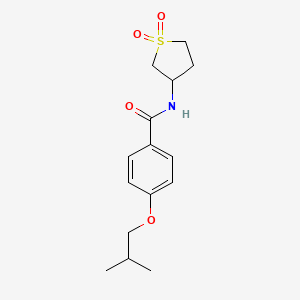
6-methyl-2-(4-morpholinyl)-5-nitro-N-phenyl-4-pyrimidinamine
Übersicht
Beschreibung
6-methyl-2-(4-morpholinyl)-5-nitro-N-phenyl-4-pyrimidinamine, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a pyrimidine-based compound that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 6-methyl-2-(4-morpholinyl)-5-nitro-N-phenyl-4-pyrimidinamine involves the inhibition of various enzymes and receptors in the body. This compound has been shown to block the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to enhance the activity of the NMDA receptor, which is involved in the regulation of learning and memory. Additionally, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to inhibit the growth and proliferation of cancer cells. In the brain, this compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory. In the immune system, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-2-(4-morpholinyl)-5-nitro-N-phenyl-4-pyrimidinamine has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and receptors in the body. This compound has also been shown to have low toxicity and good solubility in water. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for 6-methyl-2-(4-morpholinyl)-5-nitro-N-phenyl-4-pyrimidinamine research, including its potential applications in cancer therapy, neuroscience, and immunology. In cancer therapy, this compound could be used as a potential drug candidate to inhibit the growth and proliferation of cancer cells. In neuroscience, this compound could be used to enhance the activity of the NMDA receptor, which is involved in learning and memory. In immunology, this compound could be used to inhibit the activity of the enzyme PARP-1, which is involved in the regulation of inflammation. Additionally, further research could be conducted to improve the potency and efficacy of this compound.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(4-morpholinyl)-5-nitro-N-phenyl-4-pyrimidinamine has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinase CK2. In neuroscience, this compound has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory. In immunology, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in the regulation of inflammation.
Eigenschaften
IUPAC Name |
6-methyl-2-morpholin-4-yl-5-nitro-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-13(20(21)22)14(17-12-5-3-2-4-6-12)18-15(16-11)19-7-9-23-10-8-19/h2-6H,7-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTAJIHDVZTNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[(4-chlorophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3970646.png)
![2-{[benzyl(methyl)amino]methyl}phenyl dimethylcarbamate hydrochloride](/img/structure/B3970666.png)
![{4'-[1-(dimethylamino)ethyl]biphenyl-2-yl}methanol](/img/structure/B3970669.png)


![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)
![methyl 1-[(4-methoxyphenyl)acetyl]-1H-indole-3-carboxylate](/img/structure/B3970709.png)
![1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970723.png)
![4-[1-(4-chlorobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3970726.png)
![4-[4-methyl-5-nitro-6-(1H-pyrazol-1-yl)-2-pyrimidinyl]morpholine](/img/structure/B3970728.png)
![N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B3970736.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B3970739.png)
![methyl 3-[(anilinocarbonyl)amino]-4-methylbenzoate](/img/structure/B3970742.png)